molecular formula C29H24N4O B2436280 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide CAS No. 361166-20-3

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide

Cat. No.: B2436280
CAS No.: 361166-20-3
M. Wt: 444.538
InChI Key: ZUHCVIZTHQQUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C29H24N4O and its molecular weight is 444.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

A study by Bavetsias et al. (2002) explored the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, aiming to improve its aqueous solubility for in vivo evaluation. Some analogues demonstrated significantly higher water solubility and up to 6-fold greater cytotoxicity compared to CB30865, retaining its novel biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).

Synthesis and Characterization

In the realm of chemical synthesis, Patel and Shaikh (2011) prepared 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, demonstrating the potential utility of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Biochemical Interactions

Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting an efficient approach to generating these compounds with potential therapeutic applications (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Pharmacological Activities

Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic activities. Compound 20 showed potent activity, indicating the potential of these derivatives as multifunctional therapeutic agents (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Properties

IUPAC Name

N-(4-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O/c1-19-8-13-23(14-9-19)30-28(34)22-11-15-24(16-12-22)31-29-32-26-17-10-20(2)18-25(26)27(33-29)21-6-4-3-5-7-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHCVIZTHQQUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.